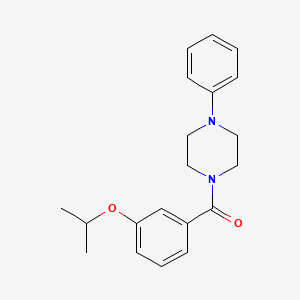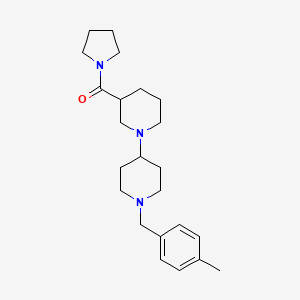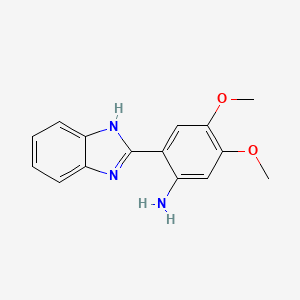
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile, also known as DMAPT, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
作用機序
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile binds to a specific cysteine residue in IKKβ, leading to its inactivation and subsequent inhibition of NF-κB. This results in the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, lung, and leukemia. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising adjuvant therapy. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and age-related macular degeneration.
実験室実験の利点と制限
One advantage of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is its specificity for IKKβ, which reduces the risk of off-target effects. However, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile is also relatively unstable and can undergo degradation in aqueous solutions, which can affect its activity and potency. In addition, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
For 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile research include the development of more stable analogs and formulations for in vivo use, as well as the investigation of its potential as a therapeutic agent for other diseases beyond cancer. Additionally, the combination of 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile with other anti-cancer agents and immunotherapies is an area of active research. Finally, the identification of biomarkers that predict response to 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile treatment could improve patient selection and treatment outcomes.
合成法
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with 2,4-dimethoxy-5-nitrobenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then purified and characterized using various analytical techniques.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that is overexpressed in many cancer cells and is involved in the regulation of cell survival, proliferation, and resistance to chemotherapy. By inhibiting NF-κB activity, 2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)acrylonitrile can induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-25-16-9-17(26-2)15(22(23)24)8-11(16)7-12(10-19)18-20-13-5-3-4-6-14(13)21-18/h3-9H,1-2H3,(H,20,21)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFSUNULODRQU-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxy-5-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![1-{2-[4-(hydroxymethyl)-4-(2-phenylethyl)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B5295868.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)
![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)